molecular formula C20H21FN4O4S B2609767 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide CAS No. 1788533-87-8

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide

Cat. No.: B2609767
CAS No.: 1788533-87-8
M. Wt: 432.47
InChI Key: ODXRTQPPRQZZAW-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide” is a complex organic compound that features a benzo[d]oxazole ring, a pyrrolidine ring, and a fluorophenylsulfonamido group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide” likely involves multiple steps, including the formation of the benzo[d]oxazole ring, the pyrrolidine ring, and the sulfonamide linkage. Typical synthetic routes might include:

    Formation of Benzo[d]oxazole Ring: This can be achieved through the cyclization of ortho-aminophenols with carboxylic acids or their derivatives.

    Formation of Pyrrolidine Ring: This can be synthesized via the cyclization of appropriate amines with aldehydes or ketones.

    Sulfonamide Formation: This involves the reaction of sulfonyl chlorides with amines.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole ring or the pyrrolidine ring.

    Reduction: Reduction reactions might target the sulfonamide group or other functional groups within the molecule.

    Substitution: The fluorophenyl group could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Conditions for substitution reactions could involve strong acids or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Medicine

In medicine, compounds with similar structures are often explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide
  • N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenylsulfonamido)acetamide

Uniqueness

The uniqueness of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide” might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-[(2-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4S/c21-15-7-1-4-10-18(15)30(27,28)23-13-19(26)22-12-14-6-5-11-25(14)20-24-16-8-2-3-9-17(16)29-20/h1-4,7-10,14,23H,5-6,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXRTQPPRQZZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CNS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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